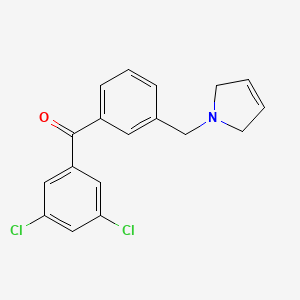

(3,5-Dichlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Description

(3,5-Dichlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is a synthetic methanone derivative featuring a 3,5-dichlorophenyl group and a 3-substituted phenyl ring with a pyrrolidinylmethyl moiety. The compound’s structure combines halogenated aromatic systems with a nitrogen-containing heterocyclic substituent, which may influence its physicochemical properties and biological activity.

The synthesis of related methanones often involves cyclo-condensation reactions or coupling of substituted chalcones with hydrazides or amines under basic conditions . For example, analogous compounds like (4-hydroxyphenyl)methanone derivatives are synthesized via ethanol-based condensation with NaOH , a method that may be adaptable to the target compound.

Properties

IUPAC Name |

(3,5-dichlorophenyl)-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2NO/c19-16-9-15(10-17(20)11-16)18(22)14-5-3-4-13(8-14)12-21-6-1-2-7-21/h1-5,8-11H,6-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFODRXDUWVNIBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=CC(=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643506 | |

| Record name | (3,5-Dichlorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898749-56-9 | |

| Record name | (3,5-Dichlorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dichlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone typically involves the following steps:

Formation of the Pyrrole Moiety: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where a dichlorobenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Coupling of the Two Moieties: The final step involves coupling the pyrrole and dichlorophenyl groups through a nucleophilic substitution reaction, often facilitated by a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dichlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the dichlorophenyl ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(3,5-Dichlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Materials Science: It is used in the development of organic semiconductors and conductive polymers.

Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of (3,5-Dichlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone involves its interaction with specific molecular targets:

Molecular Targets: The compound binds to enzymes and receptors, modulating their activity.

Pathways Involved: It can inhibit or activate signaling pathways, leading to changes in cellular processes such as apoptosis, cell proliferation, and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The target compound’s distinctiveness lies in its 3,5-dichlorophenyl and pyrrolidinylmethyl substituents. Below is a comparative analysis with structurally related methanones:

*Calculated for the target compound based on formula C₁₈H₁₄Cl₂N₂O.

Key Observations:

- Replacing the pyrrolidinylmethyl group with a dioxolane () may alter solubility or metabolic stability.

- Synthetic Efficiency: Compound 10b () achieves an 88.3% yield via urea-thiazole coupling, suggesting that linker chemistry (e.g., urea vs. methanone) impacts reaction efficiency.

Physicochemical Properties

- Polarity : The pyrrolidinylmethyl group may increase basicity compared to neutral dioxolane or electron-withdrawing thiazole substituents.

Biological Activity

The compound (3,5-Dichlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone , with the molecular formula and a molecular weight of 332.2 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound through a detailed examination of its mechanisms, effects on various biological systems, and relevant case studies.

- IUPAC Name : (3,5-dichlorophenyl)-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone

- CAS Number : 898763-78-5

- Molecular Weight : 332.2 g/mol

- Purity : Typically above 95%

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study demonstrated that related compounds showed cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

2. Anticonvulsant Effects

Another area of interest is the anticonvulsant activity associated with this compound. Analogues have been tested for their ability to prevent seizures in animal models, revealing promising results that suggest potential therapeutic applications for epilepsy.

3. Anti-inflammatory Properties

Preliminary studies indicate that this compound may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators in vitro. This suggests a possible role in treating inflammatory diseases.

Table 1: Summary of Biological Activities

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways via mitochondrial depolarization and caspase activation.

- Receptor Interaction : It may interact with specific receptors involved in cell signaling pathways that regulate growth and survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.